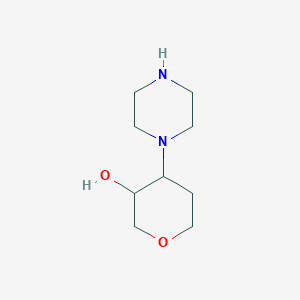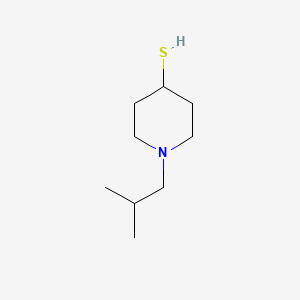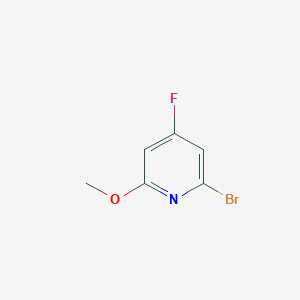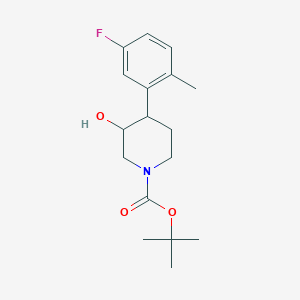
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 5-fluoro-2-methylphenyl group. Its intricate structure allows for diverse applications, particularly in medicinal chemistry and drug synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Substitution with the 5-Fluoro-2-Methylphenyl Group: This step involves a substitution reaction where the piperidine ring is reacted with a 5-fluoro-2-methylphenyl halide in the presence of a base.
Addition of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or alkane.
Substitution: Formation of nitro or sulfonyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate
- Tert-butyl 4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications, particularly in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C17H24FNO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3 |
Clé InChI |
CEHHYZUQHCXNRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


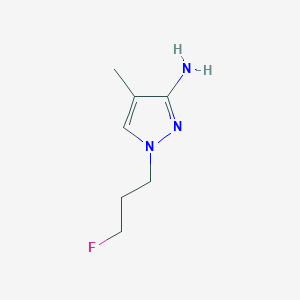


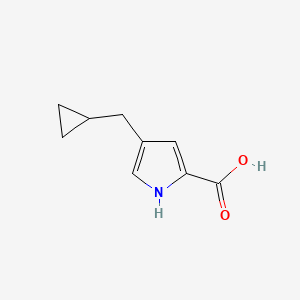
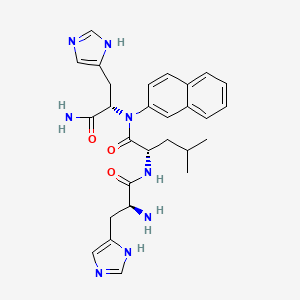
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
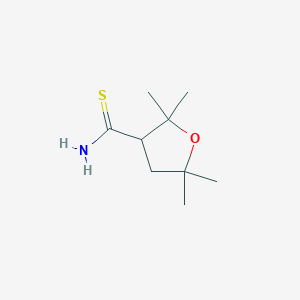

![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)

